molecular formula C19H24N8OS B11366747 N-cyclopentyl-2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-cyclopentyl-2-({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11366747
M. Wt: 412.5 g/mol
InChI Key: AGUJRZIAYRECFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPENTYL-2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a cyclopentyl group, a triazole ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Formation of the Triazole Ring: The triazole ring is often formed through a Huisgen cycloaddition reaction between an alkyne and an azide.

    Coupling Reactions: The phenyl group and other substituents are introduced through various coupling reactions, such as Suzuki-Miyaura coupling.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-CYCLOPENTYL-2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and reactivity make it useful in the development of new materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block for more advanced compounds.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPENTYL-2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: is similar to other compounds containing triazole and tetrazole rings, such as:

Uniqueness

What sets N-CYCLOPENTYL-2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications where these properties are crucial.

Properties

Molecular Formula

C19H24N8OS

Molecular Weight

412.5 g/mol

IUPAC Name

N-cyclopentyl-2-[[4-ethyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H24N8OS/c1-2-26-16(12-27-24-18(22-25-27)14-8-4-3-5-9-14)21-23-19(26)29-13-17(28)20-15-10-6-7-11-15/h3-5,8-9,15H,2,6-7,10-13H2,1H3,(H,20,28)

InChI Key

AGUJRZIAYRECFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCC2)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.